molecular formula C11H13N3O5S B241406 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid

Cat. No. B241406
M. Wt: 299.31 g/mol
InChI Key: FXKCSJQLAMJHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid, also known as DB844, is a promising drug candidate for the treatment of leishmaniasis, a parasitic disease caused by the protozoan Leishmania. DB844 belongs to the class of benzimidazole sulfonamides and has shown potent activity against various species of Leishmania.

Mechanism of Action

The exact mechanism of action of 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid is not fully understood. However, it is believed that 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the synthesis of pyrimidine nucleotides in Leishmania. This leads to the depletion of intracellular pyrimidine nucleotides and ultimately, the death of the parasite.
Biochemical and Physiological Effects:
4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has been shown to be highly selective for Leishmania parasites and has minimal toxicity to mammalian cells. In addition, 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has good pharmacokinetic properties, such as high oral bioavailability and a long half-life, which make it an attractive drug candidate.

Advantages and Limitations for Lab Experiments

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has several advantages for lab experiments, including its potency against different species of Leishmania, its selectivity for the parasite, and its good pharmacokinetic properties. However, one limitation is that 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid is not effective against all strains of Leishmania, and some strains may develop resistance to the drug over time.

Future Directions

There are several future directions for research on 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid. One area of focus is to optimize the synthesis method to improve the yield and purity of the final product. Another area of research is to investigate the mechanism of action of 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid in more detail to better understand how the drug works. Additionally, further studies are needed to determine the efficacy of 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid against other parasitic diseases and to evaluate its potential for use in combination therapy. Finally, more research is needed to determine the safety and tolerability of 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid in humans.

Synthesis Methods

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid can be synthesized by the reaction of 5-amino-2-nitrobenzoic acid with 1,4-butanediol and then treating the resulting compound with sulfamic acid and sodium hydroxide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has been extensively studied for its potential use in the treatment of leishmaniasis. In vitro and in vivo studies have shown that 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has potent activity against different species of Leishmania, including those that are resistant to current treatments. 4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid has also been tested in clinical trials and has shown promising results.

properties

Molecular Formula

C11H13N3O5S

Molecular Weight

299.31 g/mol

IUPAC Name

4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid

InChI

InChI=1S/C11H13N3O5S/c15-10(16)2-1-5-12-20(18,19)7-3-4-8-9(6-7)14-11(17)13-8/h3-4,6,12H,1-2,5H2,(H,15,16)(H2,13,14,17)

InChI Key

FXKCSJQLAMJHHZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S(=O)(=O)NCCCC(=O)O)NC(=O)N2

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)NCCCC(=O)O)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.